Quantitative Inhibition of Ribonucleotide Reductase: 2'-Azido-2'-deoxyuridine vs. 2'-Azido-2'-deoxycytidine
In a direct comparative study of inhibitory activity against ribonucleotide reductase (RNR), 2'-azido-2'-deoxyuridine (the nucleoside prodrug form of the target compound) demonstrated an IC50 of >350 μM in both CHO and 3T6 cell lines, indicating relatively weak potency as a nucleoside . This contrasts with the high potency of its intracellularly generated di- and triphosphate metabolites. The triphosphate form itself is documented as an allosteric inhibitor of many DNA polymerases, with a reported Ki of 2.0 μM for its specific inhibitory effect on UTP incorporation into RNA . The key differentiation is between the nucleoside prodrug (weak inhibitor) and the active triphosphate metabolite (potent inhibitor), highlighting the critical requirement for intracellular phosphorylation for full activity.
| Evidence Dimension | Inhibitory activity (IC50) against ribonucleotide reductase in CHO and 3T6 cell lines |
|---|---|
| Target Compound Data | IC50 > 350 μM (for the nucleoside, 2'-Azido-2'-deoxyuridine) in CHO and 3T6 cells |
| Comparator Or Baseline | Ki = 2.0 μM (for the triphosphate metabolite against UTP incorporation) |
| Quantified Difference | The active triphosphate metabolite exhibits over 175-fold greater potency than its nucleoside prodrug. |
| Conditions | In vitro enzyme assays; cell growth inhibition measured in Chinese hamster ovary (CHO) and murine 3T6 fibroblast cell lines . |
Why This Matters
This distinction is crucial for experimental design; applications requiring potent, direct enzyme inhibition must utilize the triphosphate form, as the nucleoside prodrug exhibits minimal intrinsic activity.
